3-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzenesulfonamide
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Overview
Description
3-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzenesulfonamide is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
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Formation of the Pyridine Derivative: : The synthesis begins with the preparation of the 2-(furan-2-yl)pyridine derivative. This can be achieved through a Suzuki coupling reaction between 2-bromopyridine and furan-2-boronic acid in the presence of a palladium catalyst.
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Sulfonamide Formation: : The next step involves the introduction of the sulfonamide group. This can be done by reacting the pyridine derivative with 3-chloro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
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Final Coupling: : The final step is the coupling of the sulfonamide with the pyridine derivative. This is usually done under mild conditions to avoid decomposition of the product. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of greener solvents and catalysts may be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
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Substitution Reactions: : The chlorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
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Oxidation and Reduction: : The furan ring can undergo oxidation to form furanones, while the pyridine ring can be reduced under specific conditions to form piperidine derivatives.
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Coupling Reactions: : The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used in the presence of polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Oxidation of the furan ring can yield furanones.
Reduction Products: Reduction of the pyridine ring can yield piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anti-cancer research.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its structural features suggest it could be effective in modulating specific biological pathways, making it a candidate for the development of new drugs.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may confer specific advantages in the production of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, leading to changes in gene expression.
Molecular Targets and Pathways
Enzymes: The compound may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Receptors: It may bind to nuclear receptors, affecting the transcription of genes involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzenesulfonamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-chloro-N-(pyridin-4-yl)methyl)-2-methylbenzenesulfonamide: Lacks the furan ring, which may alter its binding affinity to biological targets.
Uniqueness
3-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzenesulfonamide is unique due to the presence of both the furan and pyridine rings, along with the sulfonamide group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-chloro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-12-14(18)4-2-6-17(12)24(21,22)20-11-13-7-8-19-15(10-13)16-5-3-9-23-16/h2-10,20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKHGIHYNCHSMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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